![molecular formula C8H7ClFN3 B6267081 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene CAS No. 1604373-46-7](/img/no-structure.png)
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene
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Overview
Description
1-(1R)-1-Azidoethyl-2-chloro-4-fluorobenzene is an organic compound belonging to the family of aryl azides. It is a colorless, crystalline solid that has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. The compound is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals.
Scientific Research Applications
- AZC can serve as a valuable chemical probe for identifying protein targets. Researchers can use it in activity-based protein profiling (ABPP) studies to discover proteins that interact with this compound. By synthesizing AZC-tagged probes, scientists can explore its binding partners and gain insights into cellular processes .
- The azide group in AZC allows for photoaffinity labeling. When exposed to UV light, the azide moiety forms a reactive nitrene intermediate that covalently binds to nearby proteins. This technique helps researchers identify binding partners, study protein-protein interactions, and map ligand-binding sites .
- AZC derivatives can be explored as potential drug candidates. Researchers can modify its structure to enhance selectivity, improve pharmacokinetics, and optimize therapeutic properties. For instance, targeting specific enzymes or receptors involved in diseases like cancer or neurodegenerative disorders .
- The azide group in AZC participates in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Researchers can use this property to attach fluorescent tags, affinity probes, or other functional molecules to specific biomolecules. This aids in studying cellular processes and protein localization .
- AZC can be incorporated into polymers, nanoparticles, or surfaces. Its azide functionality allows for surface modification through click chemistry. By immobilizing AZC -modified materials, researchers can create functionalized surfaces for biosensors, drug delivery, or tissue engineering applications .
- The azide group in AZC can act as a photolabile protecting group. Researchers can use it to temporarily shield specific functional groups in organic synthesis. Upon UV irradiation, the azide group is cleaved, releasing the protected functionality. This technique is useful for controlled release and site-specific modifications .
Chemical Biology and Target Identification
Photoaffinity Labeling
Medicinal Chemistry and Drug Development
Click Chemistry and Bioconjugation
Materials Science and Surface Modification
Photolabile Protecting Groups
Mechanism of Action
Target of Action
Similar compounds have been found to target theColony-Stimulating Factor 1 Receptor (CSF-1R) . CSF-1R and its ligands, CSF-1 and interleukin 34 (IL-34), regulate the function and survival of tumor-associated macrophages, which are involved in tumorigenesis and in the suppression of antitumor immunity .
Mode of Action
Similar compounds have been found to block the tyrosine kinase activity of csf-1r or prevent the ligands csf-1 and il-34 from binding to the receptor . This inhibits the activation of several downstream pro-survival kinase cascades, thereby reducing tumor cell proliferation and disease progression .
Biochemical Pathways
Similar compounds have been found to affect the csf-1/csf-1r pathway, which regulates the function of tumor-associated macrophages . The binding of either ligand induces CSF1R dimerization and releases of the intracellular tyrosine kinase from an autoinhibitory state . This triggers the recruitment of several downstream effector proteins, including PI3K, JAK, and MAPKs, whose activations are essential for cell survival, proliferation, and differentiation .
Result of Action
Similar compounds have been found to reduce tumor cell proliferation and disease progression by inhibiting the activation of several downstream pro-survival kinase cascades .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene involves the reaction of 2-chloro-4-fluorobenzene with (1R)-1-azidoethanol in the presence of a base to form the desired product.", "Starting Materials": ["2-chloro-4-fluorobenzene", "(1R)-1-azidoethanol", "Base (e.g. sodium hydroxide)"], "Reaction": ["Step 1: Dissolve 2-chloro-4-fluorobenzene in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir.", "Step 3: Slowly add (1R)-1-azidoethanol to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
1604373-46-7 |
Molecular Formula |
C8H7ClFN3 |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
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